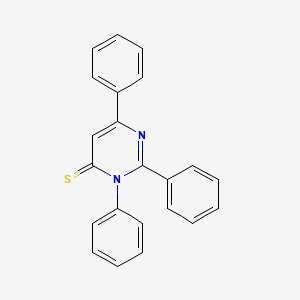
(Dimethylamino)methyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylamino)methyl butyrate is an organic compound that belongs to the class of esters. It is characterized by the presence of a dimethylamino group attached to a methyl butyrate backbone. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)methyl butyrate typically involves the esterification of butyric acid with (Dimethylamino)methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylamino)methyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Dimethylamino)methyl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (Dimethylamino)methyl butyrate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing butyric acid and (Dimethylamino)methanol, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butyrate: Similar in structure but lacks the dimethylamino group.
Ethyl butyrate: Another ester of butyric acid with an ethyl group instead of a dimethylamino group.
Dimethylaminoethyl methacrylate: Contains a dimethylamino group but has a different ester backbone.
Uniqueness
(Dimethylamino)methyl butyrate is unique due to the presence of both the dimethylamino group and the ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
744249-18-1 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(dimethylamino)methyl butanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-7(9)10-6-8(2)3/h4-6H2,1-3H3 |
InChI-Schlüssel |
XYBJOICWAKGVSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




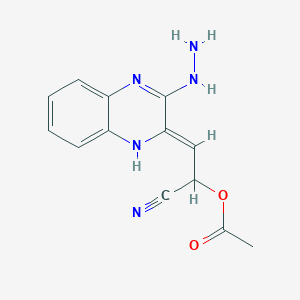


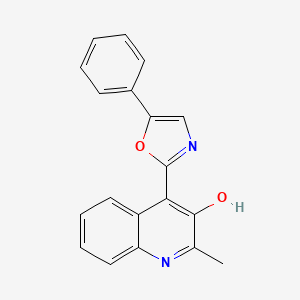
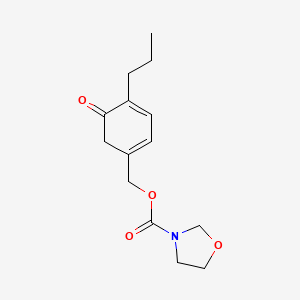
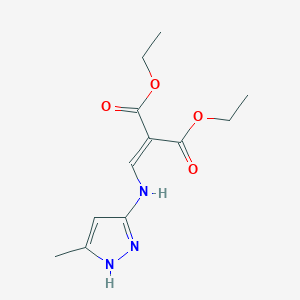
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)


